AKR1C2 Inhibition: 11-Fold Reduction in Potency vs. Indomethacin
The removal of the N-p-chlorobenzoyl group drastically reduces inhibitory activity against human AKR1C2. N-Deschlorobenzoyl indomethacin exhibits an IC50 of 100,000 nM (100 µM), whereas indomethacin demonstrates a significantly higher affinity with an IC50 of 8,970 nM (8.97 µM) [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant AKR1C2 |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) |
| Comparator Or Baseline | Indomethacin: IC50 = 8,970 nM (8.97 µM) |
| Quantified Difference | 11.1-fold less potent (higher IC50 indicates lower potency) |
| Conditions | Recombinant human AKR1C2 enzymatic assay using NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
This confirms the metabolite's inability to modulate AKR1C2-dependent steroid metabolism or prostaglandin pathways, making it an ideal negative control for AKR1C2 inhibition assays.
- [1] BindingDB. BDBM17638 (Indomethacin) AKR1C2 IC50 Data. Accession: 50007497. View Source
- [2] BindingDB. BDBM50427655 (Deschlorobenzoyl Indomethacin) AKR1C2 IC50 Data. Accession: 50040592. View Source
